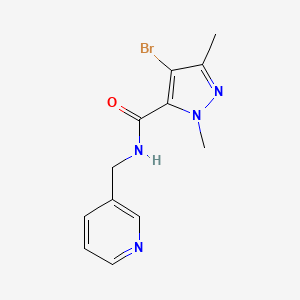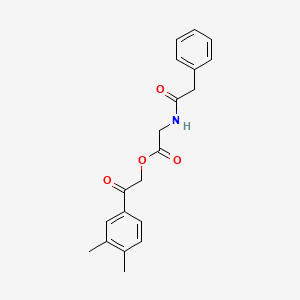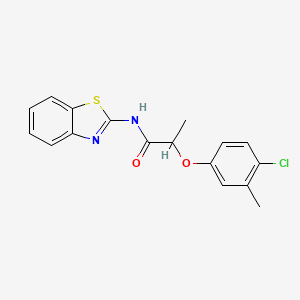![molecular formula C17H12Cl4N4S B4582390 N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)thiourea](/img/structure/B4582390.png)
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)thiourea
説明
Synthesis Analysis
The synthesis of thiourea derivatives, including structures similar to the compound , involves multi-step chemical reactions characterized by the use of spectroscopic techniques for characterization. These compounds are typically synthesized and characterized using infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR), with some studies employing single crystal X-ray diffraction methods for structure determination. This approach provides detailed insights into the molecular configuration and the functional groups present within the compound (Yusof et al., 2010).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often elucidated using X-ray crystallography, revealing intricate details about the spatial arrangement of atoms and the configuration of the molecule. These analyses highlight the planar arrangements and dihedral angles formed by different functional groups within the molecules, providing a comprehensive understanding of their three-dimensional structure and the intermolecular interactions that stabilize them (Yusof et al., 2010).
Chemical Reactions and Properties
Thiourea derivatives engage in various chemical reactions, showcasing a range of reactivities due to the presence of multiple reactive sites within their structure. These compounds are involved in ANRORC rearrangement reactions, N-formylation processes, and can act as nucleophiles in various synthetic pathways. The unique reactivity patterns of these compounds make them versatile intermediates in organic synthesis (Ledenyova et al., 2018).
Physical Properties Analysis
The physical properties of thiourea derivatives, including solubility, melting points, and crystalline structure, are closely related to their molecular configuration. These properties are influenced by the specific substituents and the overall molecular geometry, affecting their behavior in different solvents and conditions. The detailed analysis of physical properties helps in understanding the stability and solubility profiles of these compounds (Yusof et al., 2010).
Chemical Properties Analysis
The chemical properties of thiourea derivatives, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. These properties are critical for their application in synthetic chemistry, as they influence the outcomes of chemical reactions and the formation of desired products. The study of chemical properties is essential for optimizing reaction conditions and developing new synthetic methodologies (Ledenyova et al., 2018).
科学的研究の応用
Synthesis and Characterization
Recent research has focused on the synthesis and characterization of thiourea derivatives, which includes compounds like N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)thiourea. These compounds are synthesized through specific reactions and characterized using techniques such as IR, 1H NMR, 13C NMR, and sometimes X-ray crystallography. Such studies highlight the structural and chemical properties of these compounds, laying the groundwork for further exploration of their practical applications (Yusof et al., 2010).
Anticancer Activity
A significant area of application for these derivatives is in the field of anticancer research. Several studies have synthesized thiourea derivatives bearing the pyrazole moiety and evaluated their anticancer activities against various cancer cell lines. These studies demonstrate the potential of such compounds to inhibit cancer cell growth, with some derivatives showing promising results in inducing apoptosis and cytotoxic effects in human cancer cells (Koca et al., 2013).
Antimicrobial and Antifungal Activities
Another application area for these compounds is in antimicrobial and antifungal research. Novel pyrazole acyl thiourea derivatives have been synthesized and tested for their efficacy against a range of bacterial and fungal strains. Some of these compounds have shown good antifungal activities, indicating their potential use in developing new antimicrobial agents (Wu et al., 2012).
特性
IUPAC Name |
1-(2,3-dichlorophenyl)-3-[1-[(3,4-dichlorophenyl)methyl]pyrazol-3-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl4N4S/c18-11-5-4-10(8-13(11)20)9-25-7-6-15(24-25)23-17(26)22-14-3-1-2-12(19)16(14)21/h1-8H,9H2,(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVYQLKXBFPHDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=S)NC2=NN(C=C2)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl4N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-(2,3-dichlorophenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B4582331.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4582335.png)
![methyl 4-({[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B4582338.png)


![3-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B4582366.png)
![N-(4-acetylphenyl)-3-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4582376.png)
![2-ethyl-1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperidine](/img/structure/B4582384.png)

![1-[(4-chlorophenyl)sulfonyl]-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole](/img/structure/B4582409.png)
![2-(2-fluorophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4582412.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4582419.png)
